N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-2-(naphthalen-2-yloxy)propanehydrazide
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Overview
Description
N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)-2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a methoxy group, a pyridylsulfanyl moiety, and a naphthyloxy group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)-2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and functional group modifications. Common reagents used in these reactions include methoxybenzaldehyde, pyridylthiol, and naphthyloxypropanol, under conditions such as refluxing in organic solvents, catalysis by acids or bases, and purification by chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)-2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The pyridylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the imine bond may produce a secondary amine.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)-2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved would depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)-2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE: Features a methoxy group, pyridylsulfanyl moiety, and naphthyloxy group.
N’~1~-((E)-1-{4-HYDROXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)-2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE: Similar structure but with a hydroxy group instead of a methoxy group.
N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)-2-(2-PHENYLOXY)PROPANOHYDRAZIDE: Similar structure but with a phenyloxy group instead of a naphthyloxy group.
Uniqueness
The uniqueness of N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)-2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxy, pyridylsulfanyl, and naphthyloxy groups allows for unique interactions with molecular targets and diverse reactivity in chemical reactions.
Properties
Molecular Formula |
C27H25N3O3S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]-2-naphthalen-2-yloxypropanamide |
InChI |
InChI=1S/C27H25N3O3S/c1-19(33-24-12-11-21-7-3-4-8-22(21)16-24)27(31)30-29-17-20-10-13-25(32-2)23(15-20)18-34-26-9-5-6-14-28-26/h3-17,19H,18H2,1-2H3,(H,30,31)/b29-17+ |
InChI Key |
NBIZKBQEJWKETL-STBIYBPSSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)CSC2=CC=CC=N2)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)CSC2=CC=CC=N2)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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